Product packaging for Allyl 2-amino-5-bromobenzoate(Cat. No.:CAS No. 1131587-66-0)

Allyl 2-amino-5-bromobenzoate

Cat. No.: B3184604
CAS No.: 1131587-66-0
M. Wt: 256.10 g/mol
InChI Key: HSVCJLKMLQDRFT-UHFFFAOYSA-N
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Description

Significance of Aryl Amino Esters in Synthetic Chemistry

Aryl amino esters are a class of organic compounds that feature prominently in synthetic and medicinal chemistry. These structures are integral components of numerous biologically active molecules and pharmaceutical agents. rsc.org For instance, N-arylated amino acids are core structures in various bioactive compounds, including protein kinase C activators and receptor antagonists. d-nb.info Enantioenriched α-amino esters, particularly α-aryl glycines, serve as crucial building blocks for creating complex molecules. rsc.org

The synthesis of molecules containing the aryl amino ester motif is an active area of research. rsc.orgacs.orgbohrium.com Methodologies for their preparation often involve the N-arylation of amino acid esters, a process that has traditionally relied on transition metal catalysis, such as copper-catalyzed Ullman cross-couplings and palladium-catalyzed Buchwald-Hartwig arylations. d-nb.info More recent developments have focused on transition-metal-free approaches to overcome issues related to cost and toxicity. d-nb.info The versatility of aryl amino esters allows for the independent variation of the aryl, amino, and ester components, providing access to a diverse range of chemical structures. acs.org This modularity is particularly valuable in drug discovery and the development of new synthetic methodologies. d-nb.infoacs.org

Strategic Importance of Allylic Functionality in Organic Transformations

The allyl group, with the structure −CH₂−CH=CH₂, is of great strategic importance in organic synthesis. wikipedia.org Its defining feature is the "allylic position," the sp³-hybridized carbon atom directly attached to a carbon-carbon double bond. curlyarrows.comturito.com This position exhibits enhanced reactivity compared to standard alkyl C-H bonds, which are about 15% stronger. wikipedia.org

This heightened reactivity is due to the ability of the allylic system to stabilize intermediates. curlyarrows.comfiveable.me Whether a reaction proceeds through a carbocation, carbanion, or radical intermediate at the allylic site, the charge or unpaired electron can be delocalized over the three-carbon system via resonance. curlyarrows.comfiveable.me This resonance stabilization lowers the activation energy for reactions involving the allylic position. fiveable.me

Consequently, allylic compounds are key substrates in a wide array of important organic reactions. "Allylation" is a general term for any reaction that introduces an allyl group to a substrate. wikipedia.orgturito.com Other characteristic reactions involving the allylic position include allylic oxidations, ene reactions, and various transition metal-catalyzed transformations like the Tsuji-Trost reaction. wikipedia.org The unique reactivity of the allylic system allows for selective functionalization, making it a powerful tool for constructing complex organic molecules. fiveable.me

Overview of Halogenated Benzoate (B1203000) Scaffolds in Chemical Research

Halogenated benzoate scaffolds are aromatic carboxylic acid derivatives containing one or more halogen atoms on the benzene (B151609) ring. These structures are prevalent in the design of pharmaceuticals, agrochemicals, and materials. nih.gov The inclusion of a halogen atom, such as bromine in the case of Allyl 2-amino-5-bromobenzoate, significantly influences the molecule's physical, chemical, and biological properties.

The carbon-halogen bond serves as a reactive handle for further synthetic modifications, most notably in transition metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecular architectures. Furthermore, the nature and position of the halogen atom affect the electronic properties of the aromatic ring through inductive and resonance effects. acs.org This can modulate the reactivity of other functional groups on the ring and influence intermolecular interactions, such as halogen bonding. acs.org

In applied research, halogenated benzoates have demonstrated diverse utility. For example, certain brominated and iodinated benzoates have been shown to initiate the microbial dechlorination of persistent environmental pollutants like polychlorinated biphenyls (PCBs). dss.go.th In medicinal chemistry, the addition of a halogenated benzoyl group to natural products has been shown to enhance their biological activity, such as the anti-fungal properties of altholactone (B132534) derivatives. nih.gov These examples highlight the role of halogenated benzoates as versatile scaffolds in both environmental and pharmaceutical research. dss.go.thcsu.edu.au

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 1131587-66-0 bldpharm.comaksci.combldpharm.comchemsrc.com
Molecular Formula C₁₀H₁₀BrNO₂ bldpharm.comaksci.comchemsrc.com
Molecular Weight 256.1 g/mol aksci.comchemsrc.com

| Synonyms | prop-2-enyl 2-amino-5-bromobenzoate | chemsrc.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-5-bromobenzoic acid
Allyl bromide
2-allyl-4-bromo-6-nitrophenol
1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene
3-allyl-2-(allyloxy)-5-bromoaniline
2-allylphenol
2-allyl-6-nitrophenol
2-amino-5-bromobenzyl alcohol
2-amino-5-bromobenzaldehyde
Methyl 2-amino-5-bromobenzoate
Altholactone
2-Allyloxy-5-bromobenzoic acid
2-amino-5-cyanobenzoic acid
2-amino-5-bromo-N,3-dimethylbenzamide
o-aminobenzoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B3184604 Allyl 2-amino-5-bromobenzoate CAS No. 1131587-66-0

Properties

CAS No.

1131587-66-0

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

prop-2-enyl 2-amino-5-bromobenzoate

InChI

InChI=1S/C10H10BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2

InChI Key

HSVCJLKMLQDRFT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=C(C=CC(=C1)Br)N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

Synthetic Methodologies for Allyl 2 Amino 5 Bromobenzoate and Analogous Derivatives

Direct Esterification and Transesterification Approaches to Allyl 2-amino-5-bromobenzoate

The formation of the ester linkage in this compound can be achieved through both direct esterification of the corresponding carboxylic acid and transesterification from another ester.

Direct Esterification: The most conventional route to this compound is the Fischer esterification of 2-amino-5-bromobenzoic acid with allyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction, often by using a large excess of the alcohol or a Dean-Stark apparatus. masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the allyl alcohol. masterorganicchemistry.comyoutube.com A similar approach has been described for the synthesis of the analogous allyl p-aminobenzoate, where p-aminobenzoic acid is reacted with allyl alcohol in the presence of an acid catalyst. quimicaorganica.org

Transesterification: An alternative strategy involves the transesterification of a more common ester of 2-amino-5-bromobenzoic acid, such as the methyl or ethyl ester, with allyl alcohol. This reaction is also typically acid- or base-catalyzed. A patented process describes the production of various allyl esters by reacting allyl acetate (B1210297) with a methyl or ethyl ester in the presence of a metal alkoxide catalyst, such as those of Group I or Group III metals. google.com This method offers a pathway to this compound from its methyl ester derivative, Methyl 2-amino-5-bromobenzoate.

Precursor Synthesis: Bromination of 2-aminobenzoic acid derivatives (e.g., o-aminobenzoic acid)

The key precursor for the synthesis of this compound is 2-amino-5-bromobenzoic acid. This intermediate is most commonly prepared by the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). The reaction is typically carried out by treating anthranilic acid with bromine in a suitable solvent, such as glacial acetic acid. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the bromine atom is predominantly introduced at the para position (position 5).

The reaction conditions can be controlled to favor the formation of the monobrominated product over the dibrominated (3,5-dibromo) derivative. One study details the bromination of anthranilic acid in glacial acetic acid at a controlled temperature to yield a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid, which can then be separated.

Derivatization Strategies for Related 2-amino-5-bromobenzoate Esters (e.g., Methyl Esters)

Methyl 2-amino-5-bromobenzoate is a key intermediate and a valuable derivative in its own right. It serves as a precursor for the synthesis of more complex molecules and can be prepared by the esterification of 2-amino-5-bromobenzoic acid with methanol (B129727) under acidic conditions. The molecular and crystal structure of Methyl 2-amino-5-bromobenzoate has been characterized, revealing a nearly planar conformation stabilized by intramolecular hydrogen bonding. researchgate.netnih.gov

This methyl ester is a versatile building block for further derivatization. For example, it can be used in the synthesis of various heterocyclic compounds and other complex organic molecules. Its applications include the preparation of intermediates for pharmaceuticals and other biologically active compounds. The presence of the amino and bromo functionalities, along with the ester group, allows for a wide range of chemical transformations.

Advanced Synthetic Protocols for the Allylic Moiety (e.g., C-H Functionalization, Allylation)

Modern synthetic chemistry offers more sophisticated and atom-economical methods for introducing the allyl group, which can be applied to the synthesis of this compound and its analogs. These advanced protocols often involve transition-metal catalysis and photoredox catalysis.

Transition-Metal-Catalyzed Allylic Esterification

Transition-metal catalysis provides powerful tools for the formation of C-O bonds in the synthesis of allylic esters. Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium(II)-catalyzed C-H activation can be employed to directly couple benzoic acids with various partners. acs.org While direct allylic esterification of benzoic acids using this method is an area of ongoing research, related palladium-catalyzed allylic alkylations of ester enolate equivalents have been well-established, demonstrating the potential of palladium catalysis in forming bonds at the alpha-position to an ester. nih.gov

Ruthenium catalysis has also emerged as a powerful method for the C-H functionalization of benzoic acids. A notable example is the ruthenium-catalyzed ortho-C-H allylation of benzoic acids with allyl alcohols. nih.govrsc.orgrsc.org This reaction, while forming a C-C bond at the ortho position rather than a C-O bond at the carboxyl group, highlights the ability of transition metals to activate both the benzoic acid and the allyl alcohol moieties, suggesting potential for the development of direct catalytic esterification methods.

Photoredox Catalysis in Allylic Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This technology has been successfully applied to the synthesis of allylic esters. One reported methodology describes the visible-light photoredox-catalyzed dehydrogenative functionalization of styryl derivatives with carboxylic acids to produce allylic carboxylates. nih.govacs.org This reaction proceeds via the generation of an alkene radical cation, which then reacts with the carboxylic acid. Such a strategy could potentially be adapted for the synthesis of this compound by reacting a suitable alkene with 2-amino-5-bromobenzoic acid in the presence of a photocatalyst.

Another approach involves the dual photoredox and cobalt/chromium catalysis for the allylation of aldehydes with allenes, which generates homoallylic alcohols. organic-chemistry.org While this specific reaction produces an alcohol, it demonstrates the ability of photoredox catalysis to generate reactive allyl species that can participate in C-C and potentially C-O bond formation.

Green Chemistry Considerations in Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of synthesizing this compound, several aspects can be considered to improve the environmental footprint of the process.

The use of heterogeneous catalysts for esterification is a key green strategy. For example, solid acid catalysts like dried Dowex H+ have been shown to be effective and reusable for esterification reactions, simplifying product isolation and minimizing waste. nih.gov Simple and recyclable zinc(II) salts have also been demonstrated as effective catalysts for the solvent-free esterification of fatty acids. acs.org The development of catalysts that can operate under milder conditions and with higher atom economy is a central goal.

Recent advancements have focused on developing catalysts that utilize molecular oxygen as a green oxidant. For instance, Rhodium-Ruthenium bimetallic oxide clusters have shown high efficiency in cross-dehydrogenative coupling reactions for ester synthesis, with water as the only byproduct. labmanager.combritishwaterfilter.com The application of such catalytic systems to the synthesis of this compound would represent a significant step towards a more sustainable process. Furthermore, the use of alcohols as alkylating agents in N-alkylation reactions, catalyzed by ruthenium complexes, presents an atom-economic and environmentally friendly alternative to traditional methods that use alkyl halides. nih.gov

Below is a table summarizing various synthetic approaches with a focus on their green chemistry attributes.

Synthetic ApproachCatalyst/ReagentsSolventsGreen Chemistry Aspects
Fischer Esterification H₂SO₄, HClExcess AlcoholTraditional method, can generate acidic waste.
Transesterification Metal AlkoxidesAllyl AcetateCan be performed under mild conditions.
Heterogeneous Catalysis Dowex H+, Zn(II) saltsSolvent-free or benign solventsCatalyst reusability, reduced waste.
Transition-Metal Catalysis Pd, Ru complexesOrganic SolventsHigh atom economy, potential for lower catalyst loading.
Photoredox Catalysis Organic dyes, metal complexesOrganic SolventsMild reaction conditions (visible light), high selectivity.
Green CDC Reactions RhRuOₓ/C-Uses O₂ as the sole oxidant, water as the only byproduct.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For Allyl 2-amino-5-bromobenzoate, the most striking feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 51% and 49%, respectively). miamioh.edu This results in two molecular ion peaks of almost equal intensity separated by 2 mass-to-charge (m/z) units, a characteristic signature for a monobrominated compound. youtube.comwhitman.edu

The molecular ion [M]⁺• would be observed at m/z 255 (for the ⁷⁹Br isotope) and m/z 257 (for the ⁸¹Br isotope). Electron impact (EI) ionization would likely induce fragmentation, providing structural information. Common fragmentation pathways for aromatic esters include the loss of the alkoxy radical and cleavage alpha to the carbonyl group to form a stable acylium ion. chemguide.co.uk

Key predicted fragmentation pathways include:

Loss of the allyl radical ([M - C₃H₅]⁺): Cleavage of the O-CH₂ bond would result in a fragment ion at m/z 214/216.

Formation of the acylium ion ([M - OC₃H₅]⁺): Loss of the allyloxy radical would produce a highly stable 2-amino-5-bromobenzoyl cation at m/z 200/202. chemguide.co.uk

Loss of bromine radical ([M - Br]⁺): Cleavage of the C-Br bond would yield a fragment at m/z 176.

Allyl cation ([C₃H₅]⁺): A peak corresponding to the allyl cation would be expected at m/z 41.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Identity
255 / 257[M]⁺• (Molecular Ion)
214 / 216[M - C₃H₅]⁺
200 / 202[M - OC₃H₅]⁺
176[M - Br]⁺
41[C₃H₅]⁺

Compound Index

High-Resolution Mass Spectrometry (HRMS)

No published data containing high-resolution mass spectrometry results for this compound, including exact mass measurements or elemental composition analysis, could be located.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No studies detailing the liquid chromatography separation or mass spectrometric fragmentation patterns of this compound were found.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectra, including tables of vibrational frequencies and their corresponding functional group assignments for this compound, are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data or analysis of the vibrational modes for this compound could be retrieved from scientific databases.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

There are no available reports on the successful growth of single crystals of this compound, and therefore, no crystallographic data—such as unit cell dimensions, space group, or atomic coordinates—has been published.

Variable Temperature X-ray Diffraction Analysis of Related Structures

The investigation of the alpha (α) and beta (β) polymorphs of p-aminobenzoic acid over a temperature range of 298.15 K to 403.15 K demonstrates distinct responses of their crystal lattices to heating. researchgate.netrsc.org

Thermal Expansion of the α-Polymorph of p-Aminobenzoic Acid

The α-polymorph of p-aminobenzoic acid exhibits a pronounced anisotropic thermal expansion. The most significant change is observed along the b-axis, which shows an exceptionally large expansion upon heating. In contrast, the a- and c-axes, which are stabilized by relatively strong hydrogen bonds, show limited thermal expansion. researchgate.netrsc.org This behavior is attributed to the weak dispersive interactions that propagate along the b-axis. researchgate.netrsc.org

Below is a table detailing the lattice parameters of the α-polymorph at various temperatures.

Temperature (K)a-axis (Å)b-axis (Å)c-axis (Å)Unit Cell Volume (ų)
298.1518.593.869.07650.6
323.1518.613.879.08653.8
343.1518.633.889.09656.8
373.1518.653.909.11661.3
403.1518.683.929.12666.1

The calculated linear thermal expansion coefficients for the α-polymorph are:

αa = 8.36 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

αb = 94.5 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

αc = 9.91 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

Thermal Expansion of the β-Polymorph of p-Aminobenzoic Acid

The β-polymorph of p-aminobenzoic acid displays a more isotropic thermal expansion compared to the α-form. researchgate.netrsc.org While the b-axis still shows the largest expansion, it is significantly less pronounced than in the α-polymorph. This is rationalized by the presence of a hydrogen bonding component that contributes to the stabilization of the b-axis, in contrast to the almost entirely dispersive nature of the interactions along the same axis in the α-structure. researchgate.netrsc.org

The lattice parameters for the β-polymorph at different temperatures are presented in the following table.

Temperature (K)a-axis (Å)b-axis (Å)c-axis (Å)Unit Cell Volume (ų)
298.1512.0211.454.93678.3
323.1512.0311.474.93680.9
343.1512.0411.484.93683.0
373.1512.0511.514.93686.2
403.1512.0711.544.94690.1

The linear thermal expansion coefficients for the β-polymorph are:

αa = 21.5 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

αb = 48.5 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

αc = 2.22 × 10⁻⁶ K⁻¹ researchgate.netrsc.org

These findings on the polymorphs of p-aminobenzoic acid underscore the importance of intermolecular interactions in directing the response of a crystal lattice to temperature changes. For esters like this compound, it can be inferred that the nature and directionality of hydrogen bonds and other intermolecular forces would similarly govern its thermal expansion characteristics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Analogous Compounds

DFT has become a powerful tool for examining the structural and electronic properties of benzoic acid derivatives. dergipark.org.tr Studies on compounds analogous to Allyl 2-amino-5-bromobenzoate, such as 2-amino-5-halogenobenzoic acids and their esters, provide a solid foundation for understanding its behavior at a molecular level. dergipark.org.trresearchgate.net

Theoretical geometry optimization is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For analogs like 2-amino-5-bromobenzoic acid (ABBA), DFT calculations, often using the B3LYP method with a 6-31G* or 6-311++G(d,p) basis set, have been employed to determine optimized structural parameters. dergipark.org.trresearchgate.net These calculations identify the most stable conformers and predict bond lengths and angles.

For instance, in the related compound methyl 2-amino-5-bromobenzoate, single-crystal X-ray diffraction studies reveal that the molecule is nearly planar, with a slight dihedral angle of 5.73 (12)° between the aromatic ring and the methyl acetate (B1210297) side chain. nih.govresearchgate.net The conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered ring structure known as an S(6) ring motif. nih.govresearchgate.net DFT-optimized geometries for such molecules typically show excellent agreement with these experimental X-ray diffraction data, validating the accuracy of the computational approach. researchgate.net For ABBA, four stable conformers have been identified through computational methods. researchgate.net

Table 1: Selected Experimental Bond Lengths and Torsion Angles for Methyl 2-amino-5-bromobenzoate. nih.govresearchgate.net
ParameterValue (Å or °)Description
C5—C6—C7—O1174.3 (2)Torsion angle defining the orientation of the ester group relative to the ring.
C5—C6—C7—O2-5.2 (3)Torsion angle indicating the slight out-of-plane position of the carbonyl oxygen.
N1—H1N···O1 Bond2.717 (3)Intramolecular hydrogen bond distance between the amino hydrogen and carbonyl oxygen.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. rsc.org

In studies of 2-amino-5-bromobenzoic acid (ABBA), the HOMO is typically localized on the aromatic ring, with significant contributions from the amino (NH2) group and the bromine atom, indicating these are the primary sites for electron donation. researchgate.net The LUMO is generally distributed over the carboxylic acid (COOH) group, identifying it as the electron-accepting region. researchgate.net The HOMO-LUMO energy gap calculated for the most stable tautomeric form of ABBA provides insight into its kinetic stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr The charge transfer that occurs during a HOMO→LUMO transition is from the amino group and bromine atom to the carboxylic acid group, which is a key factor in the molecule's electronic properties. researchgate.net

Table 2: Calculated HOMO-LUMO Energies for the Most Stable Tautomer of 2-Amino-5-bromobenzoic Acid (ABBA). dergipark.org.tr
OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.226-6.15
LUMO-0.061-1.66
Energy Gap (ΔE)0.1654.49

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing charge transfer, hyperconjugative interactions, and the nature of chemical bonds. wisc.edu This method localizes the molecular wavefunction into orbitals that align with the classic Lewis structure of lone pairs and bonds. walisongo.ac.id

For molecules like methyl 2-amino-5-bromobenzoate, NBO analysis is used to quantify the stability arising from intramolecular interactions, such as the N—H⋯O hydrogen bond. researchgate.net The analysis reveals the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). For instance, the interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of adjacent C-C bonds in the ring (n(N) → π*(C-C)) indicates hyperconjugative stabilization. Similarly, the strength of the intramolecular hydrogen bond can be quantified by the interaction energy between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are targets for nucleophiles. researchgate.netwalisongo.ac.id

For 2-amino-5-bromobenzoic acid, MEP maps show that the most negative potential (red/yellow) is concentrated around the oxygen atoms of the carboxylic acid group, making this region a likely site for interaction with electrophiles or protonation. dergipark.org.trresearchgate.net Conversely, the positive potential (blue) is located around the hydrogen atoms of the amino group, indicating these are the most probable sites for nucleophilic attack. researchgate.net This visual representation of reactivity complements the insights gained from FMO analysis.

Tautomerism, the interconversion of structural isomers, is an important consideration for molecules containing functional groups like amino and carboxyl moieties. DFT calculations are highly effective for evaluating the relative stabilities of different tautomers.

A computational study of 2-amino-5-bromobenzoic acid (ABBA) investigated three potential tautomeric forms. dergipark.org.tr By calculating the total energy of the optimized geometries for each tautomer, the study identified the most stable form. The results indicated that the canonical form, where the proton resides on the carboxylic acid and the amino group remains as -NH2, is the most energetically favorable. dergipark.org.tr One of the other tautomeric forms, a zwitterion where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), was found to be significantly less stable. The calculations also explored different geometric isomers (conformers) arising from rotation around single bonds, confirming the lowest energy configurations. dergipark.org.tr

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

DFT studies on the annulation reaction of anilines with other reagents have successfully modeled multiple potential pathways, comparing their activation energies to determine the most plausible mechanism. nih.gov These computational approaches could be applied to investigate reactions involving this compound, such as its hydrolysis, amidation, or participation in transition-metal-catalyzed cross-coupling reactions, to predict the most favorable reaction pathways and optimize reaction conditions.

Catalytic Cycle Investigations (e.g., oxidative addition, carbonylation, reductive elimination)

A thorough review of existing research indicates a lack of specific computational studies detailing the catalytic cycles, such as those involving oxidative addition, carbonylation, or reductive elimination, for reactions directly involving this compound. Such investigations are crucial for understanding the mechanisms of metal-catalyzed reactions, for instance, in its synthesis via palladium-catalyzed allylation or its subsequent functionalization. While general principles of these catalytic steps are well-established for related compounds, dedicated theoretical work on this specific allyl ester is needed to elucidate the precise mechanistic pathways, catalyst-substrate interactions, and the roles of various ligands and reaction conditions.

Transition State Characterization and Energy Profile Determination

Consistent with the absence of catalytic cycle investigations, there is a corresponding lack of published research on the transition state characterization and energy profile determination for reactions involving this compound. Transition states are fleeting, high-energy structures that exist for fractions of a second (lifetimes near 10⁻¹³ sec) between substrates and products, and their characterization is fundamental to understanding reaction kinetics and selectivity. Computational methods, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating the activation barriers that govern the reaction rate. Future computational studies in this area would be invaluable for optimizing synthetic routes and exploring the reactivity of this compound.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

In contrast to the lack of mechanistic studies, the prediction of spectroscopic parameters for the core structure of this compound has a solid foundation in the computational analysis of its parent compound, 2-amino-5-bromobenzoic acid (2A5BrBA), and its methyl ester. These studies utilize DFT, a robust quantum chemical method, to calculate vibrational frequencies and other spectroscopic properties.

Vibrational Spectra (IR and Raman)

Detailed theoretical and experimental vibrational studies have been conducted on 2-amino-5-bromobenzoic acid. These analyses employ DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, to predict the infrared (IR) and Raman spectra. The calculated vibrational wavenumbers are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data.

The vibrational assignments for key functional groups in 2-amino-5-bromobenzoic acid, which are directly relevant to its allyl ester, have been thoroughly characterized. For instance, the characteristic vibrations of the amino group (NH₂), the carboxylic acid group (COOH), and the brominated benzene (B151609) ring are identified and assigned based on their calculated potential energy distribution (TED). Studies on the methyl ester of 2-amino-5-bromobenzoic acid further confirm these assignments through both FTIR and FT-Raman spectral measurements combined with DFT calculations.

A comparative analysis of the vibrational spectra of 2-amino-5-halobenzoic acids (where the halogen is fluorine, chlorine, or bromine) shows how the halogen substituent influences the vibrational frequencies. Such computational data provides a reliable framework for interpreting the experimental spectra of this compound.

Predicted Vibrational Frequencies for 2-amino-5-bromobenzoic acid

The following table presents a selection of calculated and experimental vibrational frequencies for the parent molecule, 2-amino-5-bromobenzoic acid, which are expected to be largely representative for the allyl ester derivative, particularly for the aminobenzoyl moiety.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
NH₂ Asymmetric Stretch34973497-
NH₂ Symmetric Stretch33833383-
C=O Stretch16751675-
NH₂ Scissoring161616161618
C-C Ring Stretch158715871590
C-N Stretch131613161317
C-Br Stretch691691690
(Data sourced from studies on 2-amino-5-bromobenzoic acid)

NMR Chemical Shifts

While specific DFT calculations for the NMR chemical shifts of this compound were not found, computational NMR prediction is a well-established field. Methods range from empirical, rule-based algorithms to advanced quantum mechanical calculations. For complex molecules, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide highly accurate predictions by treating a key region quantum mechanically while the rest of the molecule is handled with less computationally expensive molecular mechanics.

Given the availability of detailed computational studies on the electronic structure of 2-amino-5-bromobenzoic acid and its methyl ester, predicting the ¹H and ¹³C NMR chemical shifts for the allyl ester is a feasible task. Such calculations would involve geometry optimization of the molecule followed by the application of a suitable theoretical level, like the GIAO (Gauge-Independent Atomic Orbital) method with a functional such as B3LYP, to compute the magnetic shielding tensors, which are then converted into chemical shifts.

Reaction Chemistry and Mechanistic Insights

Transformations Involving the Allyl Moiety

The allyl group in Allyl 2-amino-5-bromobenzoate is a key site for various synthetic manipulations, including substitutions, rearrangements, and functionalization of its C-H bonds.

Allylic substitutions, particularly those catalyzed by transition metals, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example. organic-chemistry.org In the context of this compound, the ester group can act as a leaving group upon activation by a palladium(0) catalyst, forming a π-allylpalladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles.

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. For non-symmetric allyl substrates, substitution generally occurs at the less hindered allylic position. organic-chemistry.org The stereochemical outcome of these reactions can often be controlled through the use of chiral ligands, leading to asymmetric allylic alkylation (AAA). uwindsor.ca The development of such catalytic systems allows for the synthesis of enantioenriched products, which are of significant interest in medicinal chemistry. uwindsor.canih.gov

The general mechanism for a palladium-catalyzed allylic substitution involves the following steps:

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition, leading to the formation of a η³-π-allylpalladium(II) complex and the departure of the carboxylate leaving group.

Nucleophilic Attack: The nucleophile attacks the π-allyl complex, typically at one of the terminal carbons. The regioselectivity can be influenced by the nature of the nucleophile and the ligands on the palladium catalyst. organic-chemistry.org

Reductive Elimination: This step regenerates the Pd(0) catalyst and yields the allylic substitution product.

Table 1: Key Factors in Allylic Substitution of this compound
FactorInfluence on the ReactionExample
CatalystDetermines the formation of the π-allylpalladium intermediate. Chiral ligands can induce enantioselectivity.Pd(PPh₃)₄, [Ru(AMP)₂(CH₃CN)₂][BPh₄]₂
NucleophileA wide range of soft nucleophiles can be employed, such as malonates, amines, and phenols.Dimethyl malonate, Aniline
Leaving GroupThe 2-amino-5-bromobenzoate group is the leaving group in this transformation.-O₂C-C₆H₃(NH₂)(Br)
SolventCan influence the reaction rate and selectivity.THF, CH₂Cl₂

The allyl group in this compound can potentially undergo rearrangement reactions, such as the Claisen rearrangement, particularly under thermal or acidic conditions. The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. While the substrate is an allyl ester, related rearrangements of allyl aryl ethers are well-documented. rsc.org

An acid-catalyzed Claisen rearrangement could, in principle, be envisioned for a derivative of this compound where the amino group is part of an enamine-like system or if the ester is transformed into an allyl aryl ether. Lewis acid catalysis has been shown to significantly accelerate Claisen rearrangements, allowing them to proceed at lower temperatures. princeton.edu For instance, treatment of an allyl vinyl ether with a Lewis acid can facilitate the rearrangement to a γ,δ-unsaturated carbonyl compound. princeton.edu

A hypothetical acid-catalyzed rearrangement pathway could involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially initiating a cascade that could lead to a rearranged product, although this is less common for esters compared to ethers.

Direct functionalization of allylic C-H bonds represents an atom-economical approach to introduce new functional groups. rsc.org This transformation avoids the need for a pre-installed leaving group on the allyl moiety. Palladium catalysis has been instrumental in the development of allylic C-H functionalization reactions. nih.gov These reactions typically involve the formation of a π-allylpalladium intermediate through the activation of an allylic C-H bond, followed by reaction with a nucleophile. nih.gov

Group IX metal complexes (Co, Rh, Ir) have also emerged as powerful catalysts for allylic C-H functionalization, often exhibiting complementary reactivity and selectivity to palladium-based systems. rsc.org These reactions can be used to form a variety of bonds, including C-C, C-N, and C-O bonds. nih.gov For this compound, this would allow for the direct introduction of a functional group at the allylic position without displacing the ester.

Table 2: Comparison of Catalytic Systems for Allylic C-H Functionalization
Catalyst SystemTypical ReactionAdvantages
Palladium-basedAllylic C-H amination, C-H arylationWell-established, broad substrate scope for terminal olefins.
Group IX Metal-based (Co, Rh, Ir)Allylic C-H alkylation, C-H aminationCan be effective for di- and trisubstituted olefins, offering different selectivity. nih.gov

Reactions of the Bromo Substituent: Cross-Coupling Methodologies

The bromo substituent on the aromatic ring of this compound is a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. The bromo substituent in this compound makes it an excellent substrate for Suzuki reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the benzene (B151609) ring.

The general catalytic cycle for the Suzuki reaction involves:

Oxidative Addition: A Pd(0) species reacts with the aryl bromide to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The chemoselectivity of these reactions is a key consideration, especially in a molecule with multiple reactive sites like this compound. It is possible to selectively perform a Suzuki coupling at the bromo position without affecting the allyl ester, by careful choice of reaction conditions. nih.gov

Table 3: Components of a Suzuki Cross-Coupling Reaction with this compound
ComponentRoleExample
Aryl HalideThe electrophilic partner.This compound
Organoboron ReagentThe nucleophilic partner.Phenylboronic acid, Potassium aryltrifluoroborates organic-chemistry.org
Palladium CatalystFacilitates the cross-coupling.Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
BaseActivates the organoboron reagent for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄
SolventProvides the reaction medium.Toluene, Dioxane, DMF, often with water

The bromo substituent can also be a precursor for the generation of an aryl radical. Aryl radicals are highly reactive intermediates that can participate in a variety of transformations, including cyclization reactions. rsc.org Methods for generating aryl radicals from aryl halides include the use of radical initiators (e.g., AIBN with a tin hydride) or, more recently, through photoredox catalysis. rsc.org

Once generated, the aryl radical at the 5-position of the benzoate (B1203000) ring could potentially undergo an intramolecular cyclization if a suitable radical acceptor is present in the molecule. For instance, if the allyl group were appropriately modified, a radical cyclization could lead to the formation of a new ring system. Such cyclizations are powerful tools for the construction of complex polycyclic molecules.

Reactivity of the Amino Group in Organic Transformations

The primary amino group attached to the aromatic ring is a site of significant nucleophilic reactivity, enabling a variety of chemical modifications.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile. This reactivity is fundamental to numerous synthetic transformations, including acylation, alkylation, and sulfonylation reactions. For instance, the amino group can readily react with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides or participate in reductive amination with aldehydes and ketones. The nucleophilic character of the amino group is a cornerstone of its utility in the synthesis of more complex molecules.

In a related compound, methyl 2-amino-5-bromobenzoate, the amino group has been shown to participate in the synthesis of various heterocyclic and substituted aromatic compounds. For example, it is a precursor in the synthesis of methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate sigmaaldrich.com. This highlights the versatile nucleophilic nature of the amino group in similar 2-aminobenzoate (B8764639) structures.

The strategic positioning of the amino group ortho to the allyl ester functionality in this compound provides a scaffold ripe for intramolecular cyclization reactions to form various heterocyclic systems. While direct studies on this specific molecule are not prevalent, the principles of intramolecular reactions of similar substrates are well-established.

Transition-metal catalysis, particularly with palladium, is a powerful tool for facilitating such cyclizations. The reaction can proceed through the attack of the nitrogen nucleophile onto a metal-activated allyl group, leading to the formation of nitrogen-containing heterocycles. For instance, palladium-catalyzed intramolecular amination of allylic compounds is a known method for the synthesis of nitrogen heterocycles.

Furthermore, the amino group can participate in cyclization reactions following a transformation of the ester group or in cascade sequences. For example, after hydrolysis of the ester to the corresponding carboxylic acid, intramolecular condensation between the amino and carboxyl groups can lead to the formation of a lactam. The reactivity of the allyl group can also be harnessed in these cyclization strategies, potentially through transition-metal-catalyzed processes that create new carbon-carbon or carbon-nitrogen bonds. The formation of medium-sized heterocycles through such intramolecular cyclizations is an area of active research, although it can be challenging due to unfavorable entropic and enthalpic factors nih.gov.

Ester Group Transformations

The allyl ester group in this compound is susceptible to a range of transformations, including hydrolysis, transesterification, and participation in intramolecular cyclizations.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-amino-5-bromobenzoic acid and allyl alcohol. This transformation is a fundamental reaction of esters and provides a route to the corresponding carboxylic acid, which can then be used in further synthetic manipulations.

Transesterification: The allyl ester can be converted to other esters through transesterification. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the allyl group for the alkyl or aryl group of the alcohol. This allows for the modification of the ester functionality to suit the needs of a particular synthetic route.

Intramolecular Cyclization: The allyl group of the ester can participate in intramolecular cyclization reactions. For example, in the presence of a suitable catalyst, the allyl group can potentially react with the aromatic ring or the amino group to form new cyclic structures. Palladium-catalyzed reactions, in particular, are known to facilitate the cyclization of substrates containing both an allyl group and a nucleophile nih.gov.

Cascade and Multicomponent Reactions Incorporating this compound

The multifunctional nature of this compound makes it an ideal candidate for participation in cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy acsgcipr.org.

In a potential multicomponent reaction, this compound could act as a three-component partner, with each of its functional groups participating in sequential or parallel reaction pathways. For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, while the allyl ester could undergo a subsequent intramolecular transformation.

Cascade reactions involving this molecule could be initiated at one of the functional groups, triggering a series of subsequent reactions. For example, a reaction at the amino group could be followed by an intramolecular cyclization involving the allyl ester. The investigation of allylation cascade reactions of substituted indigos, which share some structural similarities, has revealed complex multi-step mechanisms leading to diverse polyheterocyclic architectures nih.govrsc.org. This suggests that this compound could similarly engage in intricate and synthetically valuable cascade processes. Metal-catalyzed cascade reactions involving alkynoic acids and dinucleophiles, such as anthranilic acid derivatives, have also been reported as a powerful tool for constructing libraries of nitrogen-containing heterocyclic compounds mdpi.com.

The table below summarizes the potential reactivity of the functional groups in this compound:

Functional GroupReaction TypePotential Products
Amino Group Nucleophilic SubstitutionAmides, Alkylated Amines, Sulfonamides
Intramolecular CyclizationNitrogen-containing Heterocycles
Ester Group Hydrolysis2-amino-5-bromobenzoic acid
TransesterificationDifferent Esters
Intramolecular CyclizationFused-ring systems
Allyl Group CycloadditionBicyclic compounds
Cross-couplingSubstituted Allylic compounds

Applications in Organic Synthesis As a Building Block and Precursor

Construction of Nitrogen-Containing Heterocyclic Compounds

The 2-amino-5-bromobenzoate core is a key pharmacophore that can be elaborated into various heterocyclic systems. The presence of the amino group allows for cyclization reactions to form nitrogen-containing rings, while the bromine atom provides a handle for cross-coupling reactions to introduce further complexity.

While direct synthesis from Allyl 2-amino-5-bromobenzoate is not extensively documented, the closely related methyl 2-amino-5-bromobenzoate serves as a key intermediate in the synthesis of quinazolinone derivatives. For instance, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can be synthesized from methyl 2-amino-5-bromobenzoate. This transformation highlights the utility of the 2-amino-5-bromobenzoate scaffold in constructing fused heterocyclic systems. The general approach involves the reaction of the anthranilate with a suitable cyclic amine precursor to build the quinazolinone core.

A general synthesis of 6-bromoquinazolin-4(3H)-one involves the reaction of 2-amino-5-bromobenzoic acid with formamide. The resulting quinazolinone can then be further functionalized. This demonstrates the reactivity of the amino and carboxylic acid functionalities (or its ester derivative) in forming the quinazolinone ring system.

Table 1: Synthesis of Quinazolinone Derivatives from 2-Amino-5-bromobenzoic Acid Precursors

Starting Material Reagents Product Reference
2-Amino-5-bromobenzoic acid Formamide 6-Bromoquinazolin-4(3H)-one

The bromine atom on the 2-aminobenzoate (B8764639) ring is amenable to metal-halogen exchange, providing a powerful method for introducing substituents. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized using a highly regioselective lithiation-substitution protocol. This method allows for the introduction of various substituents at the C-6 position of the pyrimidinone ring. The process typically involves the protection of the amino and pyrimidinone nitrogen atoms, followed by lithiation and subsequent reaction with an electrophile.

PrecursorKey ReactionProduct Class
2-Amino-5-bromo-4(3H)-pyrimidinone derivativeLithiation-SubstitutionC-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones

This strategy underscores the importance of the bromine atom as a synthetic handle for the diversification of heterocyclic scaffolds.

The synthesis of pyrano[3,2-c]quinoline derivatives, which are structurally related to compounds derivable from 2-aminobenzoates, can be achieved through one-pot multicomponent condensation reactions. For example, the reaction of a 2,4-dihydroxyquinoline (which can be conceptually derived from an anthranilate) with an aromatic aldehyde and malononitrile (B47326) in the presence of a base leads to the formation of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. This type of reaction highlights a potential pathway where a 2-aminobenzoate derivative could be used to construct the quinoline (B57606) core, which is then fused with a pyran ring.

Table 2: Multicomponent Synthesis of Pyrano[3,2-c]quinoline Analogues

Component 1 Component 2 Component 3 Catalyst Product

Derivatives of 2-bromobenzoic acid are common starting materials for the synthesis of various fused heterocyclic compounds, including isoindolinones and related benzolactams. One-pot methods have been developed for the synthesis of isoindolinone derivatives from 2-benzoylbenzoic acid, which shares a similar substitution pattern. Palladium-catalyzed reactions are also frequently employed for the synthesis of these heterocycles from 2-halobenzoic acid precursors.

For instance, isoindolinones can be synthesized via a one-pot, two-step sequential carbon degradation/ring contraction reaction from iodo-benzamides and substituted benzyl (B1604629) cyanides. While this specific example uses an iodo-benzamide, the principle can be extended to bromo-derivatives.

The synthesis of isoquinolinones can be achieved from anthranilate esters, which are closely related to the target compound. N-substituted anthranilates are valuable building blocks for the preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones.

While direct synthetic routes for azabenzoisocoumarins from 2-amino-5-bromobenzoate were not prominently found, the general reactivity of substituted aminobenzoic acids suggests their potential as precursors for such structures, likely through multi-step synthetic sequences involving cyclization and rearrangement reactions. For example, 3-amino-4-chlorobenzoic acid is a known precursor in various synthetic routes.

Scaffold for Complex Molecule Synthesis

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to be elaborated into a wide range of biologically active molecules. The structural features of this compound, including the reactive amino and bromo functionalities and the allyl ester, provide multiple points for diversification, making it an excellent starting point for the synthesis of complex natural product analogs and other intricate molecular architectures. The anthranilate core is found in numerous natural products and pharmaceuticals, and synthetic chemists often utilize derivatives of anthranilic acid to construct these complex targets.

Development of Diverse Chemical Libraries

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse compounds from a common starting material. Substituted anthranilates, like this compound, are ideal starting points for DOS due to their multiple reactive handles.

The amino group can be acylated, alkylated, or used in cyclization reactions. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the allyl ester can be cleaved or modified. This multi-directional reactivity allows for the rapid generation of a large number of diverse compounds from a single, readily accessible precursor. Polymer-supported synthesis of N-substituted anthranilates has been developed to facilitate the high-throughput synthesis of compound libraries. These libraries of anthranilate-derived compounds are then screened for biological activity, leading to the discovery of new therapeutic agents.

Role in Regioselective and Stereoselective Syntheses

This compound is a bifunctional molecule that holds significant potential as a building block in sophisticated organic syntheses where precise control over molecular architecture is paramount. Its chemical structure, featuring both a reactive allyl ester and a substituted anthranilate core, presents multiple opportunities for regioselective and stereoselective transformations. The strategic manipulation of these functional groups allows chemists to construct complex molecules with specific spatial arrangements of atoms, which is crucial for applications in medicinal chemistry and materials science.

The anthranilate portion of the molecule serves as a well-established precursor for the synthesis of various heterocyclic systems, particularly quinazolines and related fused heterocycles. The regioselectivity of these cyclization reactions is dictated by the substitution pattern on the aromatic ring. For instance, the closely related compound, Methyl 2-amino-5-bromobenzoate, is a known precursor for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one sigmaaldrich.com. The amino group and the ortho- and para-positions relative to it are key reactive sites that guide the annulation process, ensuring the formation of a specific constitutional isomer.

The allyl group is particularly valuable for its versatility in transition-metal-catalyzed reactions, which are renowned for their ability to control both regioselectivity and stereoselectivity.

Regioselective Control in Allylic Reactions

Transition-metal catalysis, particularly with palladium and iridium, enables highly regioselective allylic substitution reactions. In these reactions, the allyl group acts as an electrophile, and the aminobenzoate moiety would function as a leaving group. Depending on the metal catalyst and ligands employed, a nucleophile can be directed to attack either the internal (branched) or terminal (linear) carbon of the allyl fragment, leading to different constitutional isomers.

Iridium-based catalysts, for example, are known to favor the formation of branched products in allylic aminations and alkylations. nih.govresearchgate.net In contrast, palladium-catalyzed reactions can be tuned with specific ligands to favor either the linear or branched product, although linear selectivity is often the default outcome. nih.govcore.ac.uk This control is fundamental for constructing specific carbon skeletons.

Table 1: Regioselectivity in Metal-Catalyzed Allylic Alkylation
Catalyst SystemTypical RegioselectivityGoverning Principle
Palladium (with standard phosphine (B1218219) ligands)LinearAttack of the nucleophile at the less sterically hindered terminal position of the π-allyl intermediate.
Iridium (with phosphoramidite (B1245037) or SEGPHOS ligands)BranchedThe mechanism and nature of the π-allyliridium intermediate favor nucleophilic attack at the more substituted internal position. nih.gov

Stereoselective Syntheses via the Allyl Group

The double bond within the allyl moiety is an ideal handle for introducing chirality into a molecule with high fidelity. Asymmetric allylic alkylation (AAA), often catalyzed by palladium complexes with chiral ligands, is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds enantioselectively. nih.gov In such a reaction involving this compound, the allyl group could be transferred to a prochiral nucleophile, or a nucleophile could attack the allyl group to create a new stereocenter on the backbone of the original molecule.

Beyond allylic alkylation, the allyl double bond is susceptible to a range of other well-established stereoselective transformations. These reactions can convert the simple allyl group into a more complex, stereochemically rich functional group.

Table 2: Representative Stereoselective Reactions of Allyl Groups
TransformationReagents/CatalystResulting Functional GroupStereochemical Outcome
Asymmetric DihydroxylationOsO4, Chiral Ligand (e.g., AD-mix)DiolCreates two adjacent stereocenters with predictable relative and absolute stereochemistry.
Asymmetric Epoxidationm-CPBA, Chiral Catalyst (e.g., Jacobsen's or Sharpless catalyst)EpoxideForms a chiral epoxide, a versatile intermediate for further stereospecific ring-opening reactions.
Asymmetric AminohydroxylationOsO4-based system with nitrogen source and chiral ligandAmino alcoholSimultaneously installs adjacent amine and alcohol functionalities with high stereocontrol.

Q & A

Q. What methodological steps ensure ethical and replicable data sharing in interdisciplinary studies?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo. For human cell line studies, obtain IRB approval and document consent protocols. Use blockchain for audit trails in data provenance .

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